3-Methyl-7-nitro-2,3-dihydro-1H-indole
Description
Contextual Significance of Indoline (B122111) and Substituted Nitroindoline (B8506331) Derivatives in Organic and Medicinal Chemistry
The indole (B1671886) ring system is a versatile scaffold that has been extensively utilized in drug discovery. researchgate.netmdpi.com Its derivatives are known to possess a multitude of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. mdpi.comnih.govnih.gov The structural versatility of the indole nucleus allows for modifications that can significantly alter its biological profile, making it an attractive target for medicinal chemists. mdpi.com FDA-approved drugs such as Indomethacin (an anti-inflammatory agent) and Sunitinib (an anticancer drug) feature the indole core, highlighting its therapeutic relevance. mdpi.comnih.gov
The indoline scaffold, the 2,3-dihydro derivative of indole, is equally significant in the realm of medicinal chemistry. It is considered a "magic bullet" in the design of antitumor agents due to its presence in scaffolds that exhibit antiproliferative effects through various mechanisms. researchgate.net The flexibility of the indoline ring allows for the synthesis of diverse compounds with potential therapeutic applications.
The introduction of a nitro group onto the indole or indoline scaffold gives rise to nitroindole and nitroindoline derivatives, a class of compounds with distinct chemical and biological properties. The nitro group, being strongly electron-withdrawing, can significantly influence the electronic environment of the heterocyclic ring system. This modification can lead to compounds with specific biological targets. For instance, certain 4-nitroindole (B16737) derivatives have been synthesized and evaluated as selective antagonists for the 5-HT2A receptor. nih.gov Similarly, 5-nitroindole (B16589) derivatives have been investigated as binders for the c-Myc G-quadruplex, showing potential as anticancer agents that can induce cell-cycle arrest. nih.gov Research has also explored the synthesis of nitroindole derivatives with high affinity and selectivity for melatoninergic binding sites. acs.org
The synthesis of nitroindoles is an active area of research, with methods being developed to achieve regioselective nitration under various conditions. nih.govrsc.orgresearchgate.net These synthetic advancements are crucial for accessing a wider range of nitro-substituted indole and indoline derivatives for biological evaluation. mdpi.com The reactivity of nitroindoles has also been explored, for example, in aza-1,6-Michael additions to prepare N-alkylated indole derivatives. nih.gov
Structural Framework and Research Importance of 3-Methyl-7-nitro-2,3-dihydro-1H-indole as a Unique Scaffold
The chemical compound this compound possesses a unique structural framework that combines the features of an indoline core, a methyl substituent, and a nitro substituent at specific positions.
Structural Breakdown:
Indoline Core: The foundational structure is 2,3-dihydro-1H-indole, a bicyclic system where a benzene (B151609) ring is fused to a saturated five-membered nitrogen-containing ring. This core provides a rigid yet flexible three-dimensional structure.
3-Methyl Group: The presence of a methyl group at the C3 position introduces a chiral center into the molecule, meaning it can exist as two enantiomers. This methyl group can also introduce steric effects that may influence how the molecule interacts with biological targets and can affect its lipophilicity.
The combination of these structural features makes this compound a molecule of significant research interest. While specific research data on this exact compound is limited in the public domain, its potential importance can be inferred from the known activities of related structures. For example, a related compound, 3-Methyl-7-nitro-2,3-dihydro-1H-indol-2-one, which has a ketone at the C2 position, is noted for its potential antimicrobial and anticancer activities. smolecule.com The electron-withdrawing nature of the nitro group at C7, as seen in this related structure, is critical for certain photochromic behaviors. smolecule.com
The research importance of this compound lies in its potential as a building block in organic synthesis and as a scaffold for the development of new bioactive molecules. The specific substitution pattern may confer unique biological activities or improved properties compared to other substituted indolines. Further investigation into its synthesis, reactivity, and biological profile is warranted to fully elucidate its potential in medicinal and materials chemistry.
Data Tables
| Scaffold | Molecular Formula | Structure | Key Features |
|---|---|---|---|
| Indole | C₈H₇N | Aromatic bicyclic heterocycle | Weakly basic, capable of existing in tautomeric forms, prevalent in natural products and pharmaceuticals. researchgate.netnih.gov |
| Indoline | C₈H₉N | Non-aromatic bicyclic heterocycle | Saturated pyrrole (B145914) ring fused to a benzene ring, provides a more flexible three-dimensional structure than indole. researchgate.net |
| Compound Name | Core Scaffold | Therapeutic Area/Activity | Reference |
|---|---|---|---|
| Indomethacin | Indole | Anti-inflammatory (NSAID) | nih.gov |
| Sunitinib | Indole | Anticancer (Tyrosine kinase inhibitor) | mdpi.com |
| 4-Nitroindole derivatives | Indole | 5-HT2A receptor antagonists | nih.gov |
| 5-Nitroindole derivatives | Indole | Anticancer (c-Myc G-quadruplex binders) | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
3-methyl-7-nitro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10N2O2/c1-6-5-10-9-7(6)3-2-4-8(9)11(12)13/h2-4,6,10H,5H2,1H3 |
InChI Key |
QPXNAZDPXBHUTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=C1C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Methyl 7 Nitro 2,3 Dihydro 1h Indole and Its Structural Congeners
De Novo Synthesis Strategies for the 2,3-Dihydro-1H-indole Core
De novo strategies involve the assembly of the bicyclic indoline (B122111) framework from non-heterocyclic starting materials. These methods are advantageous for creating highly substituted indolines by incorporating the desired functional groups into the acyclic precursors prior to the ring-closing step.
Cyclization Reactions for Indoline Ring Formation
The formation of the indoline ring is the cornerstone of any de novo synthesis. Various metal-catalyzed and metal-free cyclization reactions have been developed to construct this scaffold efficiently.
Palladium-catalyzed reactions are particularly prominent. For instance, palladium-phenanthroline complexes can catalyze the reaction between nitroarenes and alkynes with carbon monoxide to produce 3-arylindoles, which can be subsequently reduced. acs.org Another powerful approach is the reductive cyclization of ortho-nitrostyrenes, which can be achieved using reagents like formic acid, offering a metal-free route to the indoline skeleton. organic-chemistry.org
Copper and gold catalysts also enable efficient indoline synthesis. Copper(II) salts, such as Cu(OAc)₂, have proven effective in catalyzing the cyclization of 2-ethynylaniline (B1227618) derivatives. acs.org Similarly, gold-catalyzed cascade cyclizations of indole (B1671886) propargylic alcohols provide a stereoselective route to fused polycyclic indoline systems. nih.gov Indium-catalyzed cyclization of 2-ethynylanilines represents another effective method for producing polyfunctionalized indole derivatives that are precursors to indolines. organic-chemistry.org
A summary of selected catalytic methods for the formation of the core indole/indoline ring is presented below.
| Catalyst System | Precursor Type | Key Features |
| Palladium-Phenanthroline | Nitroarenes and Alkynes | Intermolecular cyclization involving C-H functionalization. acs.org |
| Copper(II) Salts (e.g., Cu(OAc)₂) | 2-Ethynylaniline Derivatives | Effective for precursors with both electron-donating and withdrawing groups. acs.org |
| Gold Catalysts | Indole Propargylic Alcohols | Allows for stereoselective cascade cyclizations to form complex indolines. nih.gov |
| Indium Catalysts | 2-Ethynylanilines | Produces polyfunctionalized indoles, which are direct precursors for indolines. organic-chemistry.org |
| Metal-Free (Formic Acid) | o-Nitrostyrenes | Reductive cyclization that is tolerant of air and water. organic-chemistry.org |
Introduction of Methyl and Nitro Substituents at Specific Positions
Incorporating the 3-methyl and 7-nitro groups within a de novo framework requires specifically substituted precursors. A hypothetical route to 3-methyl-7-nitro-2,3-dihydro-1H-indole could begin with a 2-alkenyl-6-nitroaniline derivative. The challenge lies in the controlled introduction of the methyl group at the benzylic position that will become C3 of the indoline ring.
Palladium-catalyzed cyclization of nitroarenes offers a potential strategy where a suitably substituted nitroarene could be used as a starting point. acs.org For example, a reaction involving 1-nitro-2-propylbenzene (B1606658) derivatives could theoretically be adapted. Furthermore, synthetic sequences involving the ring-opening of aryl triazoles can lead to substituted indoles, and the use of a 5-nitro-indole derivative has been successfully demonstrated in such a methodology. mdpi.com This highlights the possibility of building the indole core with the nitro group already in place, followed by methylation and reduction.
Synthetic Transformations from Precursor Indoles or Related Nitrogen Heterocycles
This approach leverages the availability of simpler indole or indoline compounds, introducing the required methyl and nitro functionalities through subsequent chemical transformations. This strategy is often more practical and relies on the regioselective control of reactions on the heterocyclic core.
Regioselective Reduction of the Indole Nucleus to Dihydroindole
The conversion of an indole to an indoline is a fundamental transformation. 2,3-Dihydroindoles are commonly synthesized through the direct reduction of the corresponding indole. nih.gov This reduction must be selective for the C2=C3 double bond of the pyrrole (B145914) ring without affecting the aromaticity of the benzene (B151609) ring. The presence of electron-withdrawing groups on the indole ring activates it for such a reduction. nih.gov
Various reducing agents can be employed. For instance, the reduction of nitriles derived from 2-oxindoles using in situ generated borane (B79455) (BH₃) from sodium borohydride (B1222165) and iodine can yield 2,3-dihydroindoles. nih.gov However, in some cases, this can be accompanied by partial re-aromatization back to the indole. nih.gov The choice of reducing agent and conditions is critical to ensure high yields of the desired indoline product.
Nitration Protocols for the 7-Position of Indolines
Achieving regioselective nitration at the C7 position of the indoline ring is a significant synthetic hurdle, as electrophilic aromatic substitution on the indoline nucleus can often lead to mixtures of C5 and C7 isomers. Traditional nitration methods using harsh acidic conditions (e.g., HNO₃/H₂SO₄) can cause non-selective reactions and over-oxidation. rsc.orgsci-hub.se
Recent advancements have demonstrated highly regioselective C-H mononitration of indolines under mild conditions using metal nitrates like copper(II) nitrate (B79036) (Cu(NO₃)₂) or silver nitrate (AgNO₃). rsc.orgsci-hub.se The regioselectivity is influenced by a combination of weak interactions, steric factors, and electronic effects. rsc.orgsci-hub.se Notably, the presence of a substituent at the C5 position of the indoline ring preferentially directs the nitration to the C7 position. sci-hub.se This provides a reliable method for synthesizing 7-nitroindolines from C5-substituted precursors.
| Substrate Type | Nitrating Agent | Key Outcome |
| C5-Substituted Indolines | Cu(NO₃)₂ or AgNO₃ / TFA | Preferential and often exclusive C7-H nitration is achieved. sci-hub.se |
| Unsubstituted Indoline | Cu(NO₃)₂ / TFA | Can lead to a mixture of C5 and C7 nitrated products, with selectivity influenced by solvent polarity. rsc.org |
| C5-Nitroindoline | Excess Nitrate Salts / TFA | Can lead to the C5,C7-dinitro derivative. sci-hub.se |
The synthesis of 3,7-dinitroindole has been described from ethyl 7-nitroindole-2-carboxylate, demonstrating that nitration at the 7-position is a feasible transformation in the synthesis of more complex nitroindoles. umn.edu
Methylation Approaches at the 3-Position
Introducing a methyl group at the C3 position of an indoline can be accomplished through several methods. One advanced approach is biocatalytic methylation. S-adenosyl methionine (SAM)-dependent methyl transferases have been identified that can perform stereo- and regioselective methylation at the C3 position of various indole substrates to form the pyrroloindole moiety, which is structurally related to a 3-methylindoline (B1585221). nih.gov For example, the methyl transferase PsmD has been characterized for this purpose, and preparative-scale enzymatic methylation has been achieved. nih.gov
From a chemical synthesis perspective, while direct C3-alkylation of indolines can be challenging, it can be approached by generating a nucleophilic species at the C3 position. The position of methylation on the indole ring has been shown to significantly control the structure and function of complex molecules, underscoring the importance of regioselective methylation methods. nih.gov The synthesis of 3-nitroindole from various substituted indoles has been extensively studied, providing a platform for subsequent functionalization, although direct methylation would need to be developed. nih.govrsc.org
Contemporary Synthetic Approaches and Catalyst Systems
The synthesis of indoline derivatives, foundational structures in medicinal chemistry and materials science, has been significantly advanced by the introduction of innovative catalyst systems and reaction methodologies. These modern approaches offer improvements in yield, selectivity, and environmental impact over classical methods.
Transition Metal-Free Methodologies for Indoline Derivatives
While transition metals have long been mainstays in the synthesis of heterocyclic compounds, concerns over cost, toxicity, and the need for rigorous purification have spurred the development of metal-free alternatives. These methods leverage alternative activation strategies to construct the indoline core.
One prominent strategy involves the use of iodine as a mediator for oxidative intramolecular amination. This approach facilitates the cyclization of aniline (B41778) derivatives through the cleavage of unactivated C(sp³)–H and N–H bonds, providing a direct route to functionalized indolines. organic-chemistry.org The reaction can often be performed on a gram scale, highlighting its potential for practical applications. organic-chemistry.org Another innovative approach employs organic photoredox catalysts. For instance, a system using phenanthrene (B1679779) and 1,4-dicyanobenzene under UV irradiation can induce the dearomative nucleophilic addition to N-Boc protected indoles, yielding 2-substituted indolines under mild, metal-free conditions. mdpi.commdpi.com This method is compatible with a range of nucleophiles, including hydroxide (B78521) and alkoxide ions. mdpi.com
Base-mediated cyclization reactions also represent a significant class of transition-metal-free syntheses. Potassium hexamethyldisilazide (KHMDS), a strong base, can mediate a domino C(sp³)–H activation and cyclization sequence to produce 1,2-diarylindolines from ortho-fluorinated methyl-arenes and N-aryl imines. researchgate.net Similarly, the cyclization of N-(ortho-chloromethyl)aryl amides with iodonium (B1229267) ylides can proceed smoothly at room temperature in the presence of a simple base like potassium carbonate to afford indolines in good yields. researchgate.net These methods provide a one-step entry into diverse indoline scaffolds without the need for metallic reagents. researchgate.netorganic-chemistry.org
A recent development involves a metal-free, photocatalyzed remote alkyl radical generation and cyclization. This method uses Eosin Y, an organic dye, as the photocatalyst to generate radicals that cyclize to form substituted indolines, demonstrating high functional group tolerance and complementarity to existing methods. acs.org
Table 1: Comparison of Transition-Metal-Free Indoline Synthesis Methods
| Methodology | Key Reagents/Catalysts | Substrate Example | Key Features |
|---|---|---|---|
| Iodine-Mediated Amination | Iodine | Anilines | Oxidative intramolecular C-H/N-H amination; scalable. organic-chemistry.org |
| Organic Photoredox Catalysis | Phenanthrene, 1,4-dicyanobenzene, UV light | N-Boc Indoles | Dearomative nucleophilic addition; mild conditions. mdpi.commdpi.com |
| Base-Mediated Cyclization | KHMDS | o-fluorinated methyl-arenes, N-aryl imines | Domino C-H activation/cyclization. researchgate.net |
| Photocatalyzed Radical Cyclization | Eosin Y, Visible Light | Phthalimic esters | Green, metal-free procedure with high functional group tolerance. acs.org |
Microwave-Assisted and Green Chemistry Approaches in Indole Synthesis
The principles of green chemistry, which aim to reduce waste, use less hazardous substances, and improve energy efficiency, are increasingly being integrated into the synthesis of indole and indoline derivatives. tandfonline.comresearchgate.net Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this domain, significantly accelerating reaction times and often improving yields compared to conventional heating. nih.govtandfonline.com
Microwave irradiation has been successfully applied to classical indole syntheses, including the Fischer, Leimgruber–Batcho, and Bischler reactions. nih.govrsc.org For example, the Leimgruber–Batcho indole synthesis, a key method for preparing precursors to compounds like 7-nitroindoline (B34716), can be accelerated using microwave heating in the presence of a Lewis acid catalyst, leading to high yields of enamine intermediates. rsc.org Similarly, a solvent-free, microwave-assisted Bischler indole synthesis provides a rapid and environmentally friendly route to 2-arylindoles. organic-chemistry.org
Green chemistry also emphasizes the use of environmentally benign solvents, with water being an ideal choice. An unprecedented green methodology describes the microwave-assisted cycloisomerization of 2-alkynylaniline derivatives in water without any added metal catalyst, acid, or base to produce various substituted indoles. researchgate.net Other green approaches focus on developing multicomponent reactions (MCRs) that build complex molecules from simple, readily available starting materials in a single step, minimizing waste. rsc.org For instance, a two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization delivers the indole core under mild conditions using ethanol (B145695) as a solvent and avoiding metal catalysts. rsc.org The Fischer indole synthesis, which traditionally requires harsh conditions, has been adapted for undergraduate laboratories using a conductively heated sealed-vessel reactor (similar to a microwave reactor) and acetic acid as a solvent, dramatically reducing reaction times from overnight to under an hour. acs.org
Table 2: Examples of Green and Microwave-Assisted Indole/Indoline Synthesis
| Reaction Type | Conditions | Key Advantage(s) |
|---|---|---|
| Leimgruber–Batcho | Microwave, Lewis acid catalyst | Rapid synthesis of enamine intermediates. rsc.org |
| Bischler Synthesis | Microwave, Solvent-free | Environmentally friendly, improved yields. organic-chemistry.org |
| Cycloisomerization | Microwave, Water | No added catalyst, acid, or base; green solvent. researchgate.net |
| Fischer Indole Synthesis | Sealed-vessel heating, Acetic acid | Reduced reaction time, safer conditions. acs.org |
Stereoselective Synthesis of Chiral this compound
The presence of a stereocenter at the C3 position of This compound makes its stereoselective synthesis a critical consideration for accessing enantiomerically pure forms of the compound. Asymmetric synthesis aims to control the formation of stereoisomers, which is crucial as different enantiomers of a molecule can exhibit distinct biological activities.
Several strategies have been developed for the stereoselective synthesis of 2,3-disubstituted indolines. One powerful approach is the use of chiral catalysts. For instance, a Brønsted acid-catalyzed transfer hydrogenation of indole derivatives using a Hantzsch dihydropyridine (B1217469) as the hydrogen source enables the efficient synthesis of various optically active indolines with high enantioselectivities. This method could potentially be applied to a suitable indole precursor, which is then reduced to the target indoline.
Chemoenzymatic processes offer another highly effective route to chiral indolines. fao.org This strategy involves preparing a racemic mixture of the target indoline or a precursor, followed by a kinetic resolution using an enzyme. Lipases, such as Candida antarctica lipase (B570770) type A, have shown excellent stereodiscrimination in the resolution of racemic indolines with various substitution patterns. fao.org This method involves the selective acylation of one enantiomer, allowing for the separation of the two.
Diastereoselective reactions can also be employed. A copper-hydride (CuH) catalyzed method provides a diastereo- and enantioselective route to highly functionalized cis-2,3-disubstituted indolines under mild conditions. organic-chemistry.org While this specific method yields a cis relationship between substituents at C2 and C3, the principles of using chiral copper catalysts could be adapted for the synthesis of 3-substituted indolines. The development of an asymmetric synthesis for a trans-2,3-disubstituted indoline has been achieved through a strategy involving (-)-sparteine-mediated electrophilic substitution followed by intramolecular nucleophilic substitution, yielding highly enantioenriched products. researchgate.net
For the specific synthesis of chiral This compound , a potential strategy would involve the asymmetric reduction of a precursor like 3-methyl-7-nitro-1H-indole. Alternatively, a chiral auxiliary could be attached to the starting material to direct the stereochemical outcome of a key cyclization or substitution step, followed by its subsequent removal.
Elucidation of Chemical Reactivity and Mechanistic Pathways of 3 Methyl 7 Nitro 2,3 Dihydro 1h Indole
The chemical behavior of 3-Methyl-7-nitro-2,3-dihydro-1H-indole is dictated by the electronic properties of the indoline (B122111) nucleus and the influence of its substituents. The dihydroindole (indoline) system is generally more reactive than indole (B1671886) in certain transformations due to the absence of full aromaticity in the pyrroline (B1223166) portion.
Electrophilic Substitution Patterns on the Indoline Core
Electrophilic aromatic substitution is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com In the case of this compound, the reaction can occur on either the benzene (B151609) or the pyrroline ring, with the outcome being heavily influenced by the directing effects of the existing substituents.
Reactivity at the Benzene Ring and Pyrroline Ring Positions
The indoline structure features two main sites for electrophilic attack: the electron-rich benzene ring and the nitrogen atom of the pyrroline ring. The secondary amine in the pyrroline ring is a key feature, as its lone pair of electrons can participate in reactions, making the nitrogen itself a site for electrophilic attack (e.g., acylation, alkylation).
The benzene portion of the molecule contains three available positions for substitution: C4, C5, and C6. The nitrogen atom of the indoline ring is an activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack than benzene itself. libretexts.org This activation is strongest at the positions ortho and para to the nitrogen, which are C7 and C5, respectively. However, since the C7 position is already substituted with a nitro group, the primary sites of activation by the amine are C5 and, to a lesser extent, the meta position C6.
Influence of Nitro and Methyl Substituents on Regioselectivity
The regioselectivity of electrophilic substitution on the this compound ring is a result of the combined and often competing electronic effects of the amino group, the methyl group, and the nitro group.
Nitro Group (-NO₂): The nitro group at C7 is a powerful electron-withdrawing group and a strong deactivator of the aromatic ring towards electrophilic substitution. libretexts.org It exerts its effect through both inductive withdrawal and resonance, significantly reducing the nucleophilicity of the benzene ring. Deactivating groups typically direct incoming electrophiles to the meta position. masterorganicchemistry.com In this molecule, the positions meta to the C7 nitro group are C5 and the already substituted C2 of the pyrroline ring. The positions ortho (C6) and para (C5, relative to C2 through the ring system) are strongly deactivated. libretexts.org
Methyl Group (-CH₃): The methyl group at the C3 position is an alkyl group, which is generally considered a weak electron-donating group through induction. acs.org Its primary influence is on the stereochemistry and reactivity of the adjacent C2 position rather than a strong directing effect on the distant benzene ring.
Amine Group (-NH-): The secondary amine of the indoline core is a potent activating group and an ortho, para-director. libretexts.org It directs incoming electrophiles to the C5 (para) and C7 (ortho) positions.
The interplay of these effects determines the final substitution pattern. The powerful deactivating effect of the C7-nitro group makes electrophilic substitution on the aromatic ring challenging. While the nitrogen atom activates the C5 position, the nitro group deactivates it. The position least deactivated by the nitro group is C4 (meta to the nitro group but ortho to the activating nitrogen, considering the whole system). Therefore, electrophilic substitution, if it occurs, is most likely to proceed at the C4 or C6 positions, though reaction rates are expected to be low.
Nucleophilic Addition and Substitution Reactions
The presence of the strongly electron-withdrawing nitro group renders the aromatic ring of this compound electron-deficient. This electronic characteristic makes the molecule a potential substrate for nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks an aromatic ring that is substituted with strong electron-withdrawing groups, leading to the displacement of a leaving group.
In this specific molecule, the nitro group itself could potentially be displaced by a strong nucleophile, or a hydride could be displaced if a suitable oxidizing agent is present. The positions most activated for nucleophilic attack are those ortho and para to the nitro group, namely C6. Mechanistic studies on related compounds like 5,7-dinitroquinazoline-4-one have shown that nitro groups on an aromatic ring can be regioselectively substituted by nucleophiles such as methylamine. rsc.org This suggests that under appropriate conditions, the nitro group at C7 or a hydrogen at C6 of this compound could be targeted by strong nucleophiles.
Redox Transformations of the Nitro Group and the Dihydroindole System
The this compound molecule contains two key moieties susceptible to redox transformations: the nitro group and the dihydroindole scaffold itself.
Reduction of the Nitro Moiety to Amino or Related Groups
The reduction of an aromatic nitro group to a primary amine is one of the most important transformations in organic synthesis. youtube.com This reaction converts the electron-withdrawing nitro group into a versatile electron-donating amino group, fundamentally altering the chemical properties of the molecule. The resulting compound, 3-methyl-2,3-dihydro-1H-indol-7-amine, is a valuable synthetic intermediate. A variety of reagents can accomplish this transformation with high efficiency.
Common methods for the reduction of aryl nitro groups include:
Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with a source of hydrogen (H₂ gas). commonorganicchemistry.com This method is generally clean and high-yielding.
Metal-Acid Systems: A classic and effective method involves the use of a metal, such as iron (Fe), zinc (Zn), or tin (Sn), in an acidic medium like hydrochloric acid (HCl) or acetic acid (AcOH). youtube.comcommonorganicchemistry.com The Fe/HCl or Fe/AcOH system is particularly mild and chemoselective. nih.gov
Other Reducing Agents: Tin(II) chloride (SnCl₂) provides a mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Metal-free systems, such as those using trichlorosilane (B8805176) (HSiCl₃), have also been developed for this purpose. nih.gov
The reduction can sometimes be controlled to yield intermediate products like hydroxylamines (R-NH-OH) or nitroso compounds (R-N=O). For instance, the photolysis of related N-acyl-7-nitroindolines has been shown to produce 7-nitrosoindoline derivatives. nih.gov
| Reagent/System | Product | Conditions | Reference |
|---|---|---|---|
| H₂/Pd-C | Primary Amine | Catalytic hydrogenation | commonorganicchemistry.com |
| H₂/Raney Nickel | Primary Amine | Catalytic hydrogenation, useful if dehalogenation is a concern | commonorganicchemistry.com |
| Fe/HCl or Fe/AcOH | Primary Amine | Mild, acidic conditions | youtube.comnih.gov |
| Zn/AcOH | Primary Amine | Mild, acidic conditions | commonorganicchemistry.com |
| SnCl₂ | Primary Amine | Mild, tolerates other reducible groups | commonorganicchemistry.com |
| Zn/NH₄Cl | Hydroxylamine | Reduction with zinc dust and ammonium (B1175870) chloride | wikipedia.org |
| Photolysis (λ = 350 nm) | Nitroso Compound | Observed in related N-acyl-7-nitroindolines | nih.gov |
Oxidative Processes Affecting the Indoline Scaffold
The indoline scaffold itself is susceptible to oxidation. The most common oxidative transformation for indolines is dehydrogenation to form the corresponding aromatic indole. This process re-establishes the fully aromatic pyrrole (B145914) ring within the indole structure. Various oxidizing agents can be used for this purpose, although the reaction can be sensitive to the substituents present. The presence of the electron-withdrawing nitro group at the C7 position would generally make the ring more resistant to oxidation compared to an unsubstituted indoline.
Furthermore, studies on related 7-nitroindoline (B34716) derivatives have shown that the scaffold can undergo photochemical transformations. For example, photolysis of 5-bromo-7-nitroindoline-S-thiocarbamates leads to the formation of 5-bromo-7-nitrosoindoline. nih.gov This represents an oxidative transformation of the nitro group while the indoline ring itself is modified, highlighting a complex interplay between the substituent and the heterocyclic core under specific redox conditions.
Photochemical Behavior and Photoinduced Transformations
The photochemical properties of the 7-nitroindoline scaffold, particularly in its N-acylated forms, have been a subject of significant research. These derivatives are known for their utility as photolabile protecting groups, often referred to as "caged" compounds, which can release biologically active molecules upon irradiation. nih.govnih.gov The photochemistry is governed by the nitro group at the 7-position, which upon excitation, initiates a series of transformations leading to the cleavage of the N-acyl bond.
Photochromism and Excited State Dynamics
While specific studies on the photochromism of this compound are not extensively available in the reviewed literature, the general behavior of nitroaromatic compounds suggests a rich and complex excited-state dynamic. Upon absorption of light, these molecules are promoted to an excited singlet state (S1). For many nitroaromatics, this is followed by very rapid intersystem crossing to a triplet state (T1). The presence of substituents on the aromatic ring and the indoline core can influence these dynamics. nih.gov
For N-acyl-7-nitroindoline derivatives, theoretical calculations suggest that the photochemical process is facilitated by an activation-less pathway from the lowest singlet excited state to a minimum near the ground state transition state. nih.gov This implies a very short-lived excited state and efficient conversion to the subsequent intermediates in the photorelease pathway. The fluorescence of N-acyl-7-nitroindolines is often quenched as the photolysis reaction proceeds, leading to the formation of non-fluorescent products like 7-nitrosoindole derivatives. nih.gov This fluorescence decay can be used to monitor the progress of the photochemical reaction.
The excited-state dynamics can be influenced by the substitution pattern on the indoline ring. For instance, the introduction of excessive electron-donating substituents can lead the excited state down non-productive pathways, rendering the compound inert to the desired photocleavage. nih.gov This highlights the delicate balance of electronic effects that govern the photochemical fate of the 7-nitroindoline scaffold.
Photorelease Mechanisms of Functional Groups (if applicable to this scaffold)
The 7-nitroindoline scaffold is highly applicable for the photorelease of functional groups, most notably when it is N-acylated. N-acyl-7-nitroindolines are effective photolabile protecting groups for carboxylic acids, amines, and other functionalities. The release mechanism is initiated by the absorption of near-UV or indigo (B80030) light. nih.govnih.gov
Upon photoexcitation, N-acyl-7-nitroindolines undergo a photochemical rearrangement. This process involves the transfer of the acyl group from the amide nitrogen to one of the oxygen atoms of the ortho-nitro group, forming a highly reactive, non-isolable nitronic anhydride (B1165640) intermediate. nih.gov The fate of this intermediate, and thus the final products of the photoreaction, is dependent on the surrounding medium, particularly the water content.
Two primary competing pathways for the breakdown of the nitronic anhydride have been identified:
In solutions with high water content: The predominant pathway is an AAL1-like cleavage. This involves an intramolecular redox reaction within the aromatic system, leading to the release of the carboxylic acid and the formation of a 7-nitrosoindole derivative. This pathway is generally clean and efficient for the release of the desired functional group.
In solutions with low water content: An AAC2-type mechanism becomes more significant. In this pathway, water acts as a nucleophile, attacking the acyl group in a standard addition-elimination reaction. This also releases the carboxylic acid but regenerates the starting nitroindoline (B8506331).
The photorelease from N-acyl-7-nitroindolines can also be triggered by a two-photon absorption process using femtosecond laser light. nih.govacs.org This allows for precise three-dimensional control over the release of the caged molecule, which is highly advantageous in biological and materials science applications. The efficiency of photolysis can be modulated by substituents on the indoline ring. For example, dinitroindoline derivatives have shown improved photolysis efficiency in aqueous solutions compared to their mono-nitro counterparts, although they may also lead to a mixture of photoproducts. nih.gov
A summary of the photolysis products of a representative N-acyl-7-nitroindoline is presented in the table below.
| Precursor | Irradiation Wavelength | Solvent System | Major Photoproducts |
| N-acetyl-7-nitroindoline | Near-UV | High water content | Acetic acid, 7-nitrosoindole |
| N-acetyl-7-nitroindoline | Near-UV | Low water content | Acetic acid, 7-nitroindoline |
Advanced Spectroscopic and Structural Characterization of 3 Methyl 7 Nitro 2,3 Dihydro 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
1D NMR (¹H, ¹³C, ¹⁵N) Chemical Shift Analysis
One-dimensional (1D) NMR spectra for ¹H (proton), ¹³C, and ¹⁵N nuclei would reveal the distinct chemical environments for each type of atom in 3-Methyl-7-nitro-2,3-dihydro-1H-indole.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring, the dihydroindole core, the methyl group, and the N-H group. The aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm), with their splitting patterns (doublets, triplets) dictated by their coupling to adjacent protons. The protons of the dihydro-portion at positions 2 and 3, and the methyl protons at position 3, would appear in the more upfield aliphatic region. The N-H proton would likely appear as a broad singlet.
¹³C NMR: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, nine distinct signals would be expected, corresponding to the nine carbon atoms. The carbons of the aromatic ring would resonate at lower field (110-150 ppm), with the carbon attached to the nitro group (C7) being significantly deshielded. The aliphatic carbons (C2, C3, and the methyl carbon) would appear at a higher field.
¹⁵N NMR: As a nitrogen-containing compound, ¹⁵N NMR could offer direct information about the electronic environment of the two nitrogen atoms (N1 of the ring and the nitro group). The chemical shifts would differ significantly due to their distinct bonding and oxidation states.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: Experimental data is not available. The table is for illustrative purposes.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N1-H | Data not available | N/A |
| C2-H₂ | Data not available | Data not available |
| C3-H | Data not available | Data not available |
| C3-CH₃ | Data not available | Data not available |
| C4-H | Data not available | Data not available |
| C5-H | Data not available | Data not available |
| C6-H | Data not available | Data not available |
| C7-NO₂ | N/A | Data not available |
| C3a | N/A | Data not available |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum would confirm the connectivity between adjacent protons, for instance, linking the signals of H4, H5, and H6 on the aromatic ring, and showing the relationship between the protons on C2 and C3.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov This would allow for the unambiguous assignment of each proton signal to its attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH). It is vital for piecing together the molecular skeleton, for example, by showing a correlation from the methyl protons to both C3 and C2, and from the N-H proton to carbons C2 and C7a.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is essential for determining stereochemistry. For a chiral molecule like this compound, NOESY could help understand the spatial relationship between the methyl group at the C3 stereocenter and other nearby protons.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound, with a chemical formula of C₉H₁₀N₂O₂, the expected exact mass can be calculated. HRMS analysis would provide an experimental mass value with high precision (typically to four or five decimal places), which should match the calculated value, thus confirming the molecular formula.
Table 2: HRMS Data (Note: Experimental data is not available. The table is for illustrative purposes.)
| Molecular Formula | Calculated Exact Mass (m/z) | Observed Mass (m/z) [M+H]⁺ |
|---|
Vibrational Spectroscopy (Infrared) for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent method for identifying the presence of specific functional groups.
For this compound, the IR spectrum would be expected to display characteristic absorption bands:
N-H Stretch: A peak in the region of 3300-3500 cm⁻¹, corresponding to the secondary amine.
C-H Stretches: Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the CH, CH₂, and CH₃ groups) would be found just below 3000 cm⁻¹.
N-O Stretch (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands for the NO₂ group would be prominent, typically around 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
C=C Stretch: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.
Table 3: Predicted Infrared Absorption Bands (Note: Experimental data is not available. The table is for illustrative purposes.)
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | Data not available |
| Aromatic C-H | Data not available |
| Aliphatic C-H | Data not available |
| NO₂ Asymmetric | Data not available |
| NO₂ Symmetric | Data not available |
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The presence of chromophores—parts of a molecule that absorb light—determines the absorption spectrum. In this compound, the primary chromophore is the nitro-substituted aromatic ring system. The UV-Vis spectrum would likely show strong absorption bands in the UV region, characteristic of π → π* transitions of the aromatic system, with the nitro group influencing the position and intensity of these bands. Studies on related 7-nitroindoline (B34716) derivatives show absorption maxima in the range of 340-360 nm.
Table 4: UV-Vis Absorption Data (Note: Experimental data is not available. The table is for illustrative purposes.)
| Solvent | λ_max (nm) |
|---|---|
| Methanol | Data not available |
X-ray Crystallography for Solid-State Structure Determination (if available)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound could be grown, this technique would provide exact bond lengths, bond angles, and torsional angles. It would also unambiguously establish the relative stereochemistry at the C3 chiral center and reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonding involving the N-H and nitro groups. A search of crystallographic databases did not yield a public structure for this specific compound.
Computational and Theoretical Investigations of 3 Methyl 7 Nitro 2,3 Dihydro 1h Indole
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its effective balance between accuracy and computational cost. hakon-art.com It is widely used to determine a vast array of molecular properties, including equilibrium structures, vibrational frequencies, and electronic characteristics. hakon-art.comnih.gov For 3-Methyl-7-nitro-2,3-dihydro-1H-indole, DFT calculations are essential to establish its fundamental structural and electronic profile.
The first step in a computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles of the fused ring system and its substituents.
The geometry of the dihydroindole core is of particular interest, as the five-membered ring is not planar. DFT calculations can elucidate the puckering of this ring and the preferred orientation of the methyl group at the C3 position. The planarity of the nitro group relative to the benzene (B151609) ring is another critical parameter determined during optimization. Computational studies on related indole (B1671886) structures, often performed using the B3LYP functional with a basis set like 6-311G(d,p), provide a reference for the expected structural parameters. dergipark.org.trresearchgate.net
Table 1: Representative Theoretical Geometric Parameters for Indole-based Structures This table presents typical bond length and angle values for indole-related structures calculated using DFT methods, as specific experimental or theoretical data for this compound is not available in the cited literature. The data is illustrative of parameters that would be obtained through such a calculation.
| Parameter | Bond Type | Typical Calculated Value (DFT) | Reference Source Methodology |
| Bond Length | C-N (Pyrrole Ring) | ~1.37-1.40 Å | dergipark.org.trresearchgate.net |
| Bond Length | C=C (Benzene Ring) | ~1.39-1.42 Å | dergipark.org.trresearchgate.net |
| Bond Length | C-C (Ring Fusion) | ~1.38-1.41 Å | dergipark.org.tr |
| Bond Angle | C-N-C (Pyrrole Ring) | ~108-110° | dergipark.org.tr |
| Bond Angle | C-C-C (Benzene Ring) | ~119-121° | researchgate.net |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. libretexts.orgyoutube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, determining the molecule's electrophilicity. libretexts.orgyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. hakon-art.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. hakon-art.com A small gap indicates the molecule is more polarizable and more reactive. researchgate.net In this compound, the electron-donating methyl group and the electron-withdrawing nitro group are expected to significantly influence the energies of the frontier orbitals. DFT calculations are used to compute these energies and visualize the spatial distribution of the HOMO and LUMO, revealing where electron density is most available for donation and most readily accepted.
Table 2: Illustrative Frontier Orbital Energies and Energy Gaps from DFT Calculations This table shows representative HOMO-LUMO data for nitroaromatic and indole systems to illustrate the values that would be calculated for the title compound. The specific values for this compound would depend on the exact computational method.
| Compound System | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Reference Source Methodology |
| Nitroaromatic Derivative | -7.0 to -8.5 | -2.5 to -4.0 | ~4.0 - 5.0 | researchgate.net |
| Indole Derivative | -5.5 to -6.5 | -0.5 to -1.5 | ~4.5 - 5.5 | rsc.org |
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
DFT calculations are a powerful tool for predicting and interpreting spectroscopic data. researchgate.netnih.gov By computing these properties theoretically, assignments of experimental spectra can be confirmed, and the spectra of unknown or yet-to-be-synthesized molecules can be anticipated.
NMR Spectroscopy: Theoretical nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods such as the Gauge-Invariant Atomic Orbital (GIAO). researchgate.netnih.gov These calculations provide the isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing a standard like tetramethylsilane (B1202638) (TMS). This allows for a direct comparison with experimental data, aiding in the structural elucidation of the molecule. researchgate.net
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can compute the harmonic vibrational frequencies corresponding to these modes (e.g., C-H stretches, N-O stretches from the nitro group, N-H stretches). researchgate.net The calculated frequencies are often systematically scaled to correct for anharmonicity and other theoretical approximations, leading to excellent agreement with experimental FT-IR spectra. dergipark.org.tr This analysis helps in assigning specific absorption bands to the functional groups within the molecule.
UV-Vis Spectroscopy: Electronic transitions, such as those observed in UV-Vis spectroscopy, can be modeled using Time-Dependent DFT (TD-DFT). researchgate.netnih.gov This method calculates the excitation energies and oscillator strengths for transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λmax). For this compound, TD-DFT would likely predict π → π* and n → π* transitions associated with the aromatic system and the nitro group. researchgate.net
Table 3: Example of Theoretical vs. Experimental Spectroscopic Data Correlation This table illustrates how theoretical spectroscopic data is typically compared with experimental results. The values are representative examples based on studies of related molecules.
| Spectroscopic Technique | Functional Group / Proton | Calculated Value (DFT) | Typical Experimental Value | Reference Source Methodology |
| ¹H NMR | Aromatic-H | 7.0-8.2 ppm | 6.9-8.0 ppm | researchgate.netresearchgate.net |
| ¹³C NMR | Aromatic-C | 110-150 ppm | 115-155 ppm | researchgate.netresearchgate.net |
| FT-IR | N-O (asymmetric stretch) | ~1530 cm⁻¹ | ~1520 cm⁻¹ | dergipark.org.trresearchgate.net |
| FT-IR | N-H (stretch) | ~3400 cm⁻¹ | ~3390 cm⁻¹ | dergipark.org.tr |
| UV-Vis (TD-DFT) | π → π* transition | ~280 nm | ~275 nm | researchgate.netresearchgate.net |
Quantum Chemical Parameters and Reactivity Descriptors
Beyond FMO analysis, DFT provides a suite of quantum chemical parameters that act as "reactivity descriptors." hakon-art.com These descriptors quantify aspects of a molecule's reactivity, offering predictive power for its chemical behavior in various reactions. rsc.org
Electronegativity (χ): Represents the ability of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as half of the HOMO-LUMO gap.
Electrophilicity Index (ω): This index, defined by Parr, measures the stabilization in energy when a molecule acquires additional electronic charge from the environment. researchgate.net It is a good measure of a molecule's ability to act as an electrophile. A higher electrophilicity index indicates a stronger electrophile. The presence of the electron-withdrawing nitro group in this compound is expected to result in a relatively high electrophilicity index.
Nucleophilicity Index (N): While several scales exist, nucleophilicity is often inversely related to electrophilicity and is associated with the HOMO energy. A higher HOMO energy corresponds to greater nucleophilicity.
These parameters are invaluable for comparing the reactivity of a series of related compounds without simulating a full reaction. rsc.org
Table 4: Representative Global Reactivity Descriptors Calculated via DFT This table provides an example of reactivity descriptors calculated for heterocyclic systems. The values for the title compound would be derived from its specific HOMO and LUMO energies.
| Parameter | Formula | Illustrative Value | Reference Source Methodology |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.5 eV | hakon-art.comrsc.org |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.4 eV | hakon-art.comrsc.org |
| Electrophilicity Index (ω) | μ² / (2η) | 4.2 eV | hakon-art.comrsc.org |
Conceptual DFT Analysis
Conceptual DFT extends these ideas by providing a framework to understand chemical reactivity based on the response of a system's energy to changes in the number of electrons or external potential. hakon-art.com A key part of this analysis involves local reactivity descriptors, which identify the most reactive sites within a molecule.
Fukui Functions: The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. It helps to pinpoint the most susceptible sites for nucleophilic attack (where an electron is added to the LUMO) and electrophilic attack (where an electron is removed from the HOMO). hakon-art.com For this compound, this analysis would likely highlight the carbon atoms of the aromatic ring adjacent to the nitro group as being highly electrophilic and thus prone to nucleophilic attack.
This detailed, site-specific information is crucial for predicting the regioselectivity of chemical reactions, such as electrophilic aromatic substitution or nucleophilic addition.
Computational Studies on Reaction Mechanisms and Transition States
Computational and theoretical investigations provide powerful tools to elucidate the intricate reaction mechanisms and characterize the fleeting transition states involved in the chemistry of nitroaromatic compounds. While specific computational studies focusing exclusively on the reaction mechanisms and transition states of this compound are not extensively documented in publicly available literature, research on closely related nitroindoline (B8506331) and nitroindole derivatives offers significant insights. These studies employ sophisticated quantum chemical methods, such as Density Functional Theory (DFT), to map out potential energy surfaces, identify intermediates, and calculate the energetic barriers of reactions.
One area of investigation has been the photoreactivity of nitroindoline compounds. For instance, computational analysis was performed on the dimerization of a nitrosoindoline intermediate, which can be formed from a 7-nitroindoline (B34716) precursor. acs.org Using a B3LYP/6-31G(d,p) level of theory, an intrinsic reaction coordinate (IRC) analysis was conducted to understand the formation of an azodioxy dimer. acs.org The study revealed an activation barrier for this dimerization process, providing a quantitative measure of the reaction's feasibility. acs.org
Table 1: Calculated Activation Barrier for Nitrosoindoline Dimerization
| Parameter | Value (kcal/mol) |
|---|---|
| Activation Barrier | 15.3 |
| Reaction Energy | +1.66 (endoergic) |
Data sourced from a computational study on a related nitrosoindoline derivative. acs.org
This type of computational approach is crucial for understanding the subsequent reactions of intermediates that may arise from this compound under various conditions.
Furthermore, computational chemistry has been instrumental in understanding the regioselective synthesis of nitroindoles. A study on the nitration of N-Boc indole to form 3-nitroindole proposed a reaction mechanism supported by DFT calculations at the PCM(dichloromethane)/B3LYP-D3BJ/6-31G(d) level. nih.govrsc.org The proposed mechanism involves the formation of trifluoroacetyl nitrate (B79036), which then reacts with the indole through a four-membered ring transition state. nih.govrsc.org The calculation of the free energies of the transition states helps to explain the observed regioselectivity of the reaction. nih.govrsc.org Although this study focuses on the formation of a 3-nitroindole rather than a 7-nitro-2,3-dihydroindole, the principles of using computational methods to elucidate reaction pathways are directly applicable.
In the context of the reactivity of 3-nitroindoles, computational models have been used to propose transition states for various annulation reactions. For example, in a palladium-catalyzed decarboxylative (4+2) annulation, a boat-like transition state was proposed to account for the observed diastereoselectivity, which involves the nucleophilic attack at the C2 position of the indole to form a nitronate intermediate. researchgate.net
The general approach in these computational studies involves:
Geometry Optimization: Finding the lowest energy structure for reactants, products, intermediates, and transition states.
Frequency Calculations: To confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).
Intrinsic Reaction Coordinate (IRC) Analysis: To verify that a transition state connects the correct reactants and products on the potential energy surface.
Energy Calculations: Determining the relative energies of all species to map out the reaction profile and calculate activation barriers.
While direct computational data for this compound is scarce, the methodologies applied to related nitroindoles and nitroindolines provide a robust framework for predicting its reactivity and understanding the mechanisms of its formation and subsequent transformations. Future computational work will likely focus on modeling the specific reactions of this compound to provide a more detailed and accurate picture of its chemical behavior.
Structure Activity Relationship Sar Studies and Molecular Design Within the 3 Methyl 7 Nitro 2,3 Dihydro 1h Indole Scaffold
Systematic Structural Modifications of the Indoline (B122111) Core and Substituents
The indoline building block is considered a "privileged structure" in the pharmaceutical industry due to its presence in numerous bioactive compounds. researchgate.net The 3-methyl-7-nitro-2,3-dihydro-1H-indole framework offers several key sites for systematic modification to probe its biological potential.
Key modification sites include:
The Indoline Nitrogen (N1): The nitrogen atom of the dihydro-pyrrole ring is a common site for substitution. Modifications often involve alkylation, such as methylation, or acylation to explore the impact of changing the hydrogen-bond-donating capacity and lipophilicity of this position. Studies on related nitroheterocyclic compounds have shown that methylation of a ring nitrogen can significantly alter biological activity. nih.gov
The Benzene (B151609) Ring: The aromatic portion of the scaffold allows for alterations in the position of the nitro group (e.g., moving it from the C7 position to C4, C5, or C6) to assess the electronic and steric impact of its location. nih.gov Further substitutions on the benzene ring could also be explored.
The Pyrroline (B1223166) Ring: The C3-methyl group is a critical feature. Modifications could include replacing it with other alkyl groups of varying sizes or functional groups to probe steric tolerance at this position. The C2 position is another potential site for introducing substituents, leveraging the reactivity of the indoline core.
The Nitro Group: The nitro group itself is a key functional handle. It can be reduced to an amine, which then serves as a versatile synthetic intermediate for a wide array of subsequent derivatization, including nucleophilic substitution reactions. smolecule.com This transformation dramatically changes the electronic character of the substituent from strongly electron-withdrawing to electron-donating.
These modifications are enabled by the inherent reactivity of the indole (B1671886) and nitroindole scaffolds. For instance, the electrophilic nature of 3-nitroindoles has been exploited in various chemical reactions to create diverse C2-C3 functionalized derivatives. researchgate.net
Correlations between Structural Features and Biological Activity (in vitro)
SAR studies correlate the structural changes described above with their observed effects in biological assays. This process is crucial for identifying the molecular components essential for activity.
The specific placement of the methyl and nitro groups on the indoline scaffold is a critical determinant of biological activity. Research on the mutagenic activity of various nitro and methyl-nitro derivatives of indoline and related heterocycles in Salmonella typhimurium provides direct insight into the importance of substituent positioning. nih.gov
A key finding from these studies is that the position of the nitro group profoundly impacts mutagenic potential. nih.gov
A nitro group at the C7 position (as in the title compound) or the C4 position was found to result in compounds that were only weakly or non-mutagenic. nih.gov
In contrast, placing the nitro group at the C5 or C6 position typically led to measurable mutagenic activity in the non-N-methylated compounds. nih.gov
Furthermore, methylation of the indoline nitrogen generally reduced the mutagenic activity of these nitroheterocyclic compounds. nih.gov This suggests that an unsubstituted N-H group may be important for the observed biological effect in that specific assay.
Table 1: Influence of Nitro Group Position on Mutagenic Activity of Indoline Derivatives
| Nitro Group Position | Observed Mutagenic Activity (in S. typhimurium) | Reference |
|---|---|---|
| C7 | Weakly active or non-mutagenic | nih.gov |
| C4 | Weakly active or non-mutagenic | nih.gov |
| C5 | Measurable activity | nih.gov |
| C6 | Measurable activity | nih.gov |
The effects of substituents on biological activity are rooted in their influence on the molecule's physicochemical properties, which in turn dictate its interactions with a biological target. The methyl and nitro groups of this compound have opposing electronic characteristics that are central to these interactions.
Nitro Group: The nitro group (NO₂) is a powerful electron-withdrawing group. nih.gov Its presence at the C7 position significantly enhances the electron-withdrawing properties of the molecule, influencing its polarity and ability to interact with nucleophilic sites within a protein's binding pocket. smolecule.comnih.gov This electronic effect can be crucial for forming specific interactions that stabilize the ligand-receptor complex.
Methyl Group: In contrast, the methyl group (CH₃) is considered an electron-donating group. beilstein-journals.org Its primary influence, however, is often steric. The methyl group at the C3 position induces steric bulk, which affects the molecule's conformational flexibility and how it can orient itself within a confined binding site. smolecule.com This steric hindrance can either be beneficial, by locking the molecule into an active conformation, or detrimental, by preventing an optimal fit with the receptor.
The interplay between the electron-withdrawing nitro group and the electron-donating/sterically bulky methyl group creates a unique electronic and steric profile that governs its potential biological activity.
Table 2: Physicochemical Effects of Key Substituents
| Substituent | Position | Electronic Effect | Steric Effect | Reference |
|---|---|---|---|---|
| Nitro (-NO₂) | C7 | Strongly Electron-Withdrawing | Moderate | smolecule.comnih.gov |
| Methyl (-CH₃) | C3 | Electron-Donating | Introduces steric bulk | smolecule.combeilstein-journals.org |
Pharmacophore Modeling and Ligand Design Principles for this compound Derivatives
Pharmacophore modeling is a computational approach that distills the SAR data into a three-dimensional model of the essential features required for biological activity. For the this compound scaffold, a hypothetical pharmacophore can be constructed based on the structural features known to influence activity.
Key pharmacophoric features would likely include:
Aromatic Ring: The benzene ring serves as a hydrophobic core and a scaffold for positioning other functional groups.
Hydrogen Bond Donor: The N-H group of the indoline ring is a potential hydrogen bond donor, an interaction that was shown to be important in related nitroheterocycles where N-methylation reduced activity. nih.gov
Electron-Withdrawing Region: The C7-nitro group defines a region with strong electron-withdrawing character, potentially acting as a hydrogen bond acceptor or engaging in polar interactions. nih.gov
Steric Volume: The C3-methyl group defines a specific region of steric bulk that must be accommodated by the target receptor.
Ligand design principles for this scaffold would leverage these insights. For instance, in designing novel inhibitors based on a related 7-nitro-1H-indole scaffold, computational tools like the CDOCKER algorithm have been used to predict the binding mode of derivatives within an enzyme's active site. nih.gov Such studies help rationalize the observed SAR and guide the design of new molecules with improved potency. The principle is to maintain the essential pharmacophoric features while systematically modifying other parts of the molecule to optimize interactions with the target, thereby enhancing biological activity. researchgate.netnih.gov
Biological Activity and Mechanistic Investigations in Vitro of 3 Methyl 7 Nitro 2,3 Dihydro 1h Indole Derivatives
Interactions with Specific Biological Targets (e.g., enzymes, nucleic acids, receptors)
The indole (B1671886) scaffold is a prominent feature in many biologically active molecules, enabling interactions with a diverse range of pharmacological targets. researchgate.netresearchgate.net Derivatives of 3-Methyl-7-nitro-2,3-dihydro-1H-indole are investigated for their potential to bind to and modulate the function of enzymes, nucleic acids, and receptors.
Molecular Binding Modes and Affinities (in vitro biochemical assays)
The specific arrangement of functional groups on the indole ring dictates the binding mode and affinity of its derivatives to biological targets. For instance, studies on related indole compounds have identified key interactions necessary for binding to receptors like the benzodiazepine receptor (BzR). A proposed binding model suggests that the indole's NH group can form a hydrogen bond with the receptor. nih.gov This is supported by findings that 1-methyl derivatives, where the NH is replaced, are inactive. nih.gov
The position and nature of substituents are critical. While certain substitutions can enhance binding, others can diminish it significantly. For example, the replacement of a hydrogen at the 5-position of some indole derivatives with a nitro group was found to considerably decrease binding affinity. nih.gov The lipophilic pockets of a binding site are often filled by the pyrrole (B145914) and benzene (B151609) parts of the indole structure. nih.gov
Molecular docking studies on various indole derivatives have been used to predict and analyze their binding affinity and interactions with the active sites of proteins, such as antimicrobial peptides. thesciencein.org These computational approaches help in understanding the residual interactions and hydrogen bonding that stabilize the ligand-receptor complex. thesciencein.org
Enzyme Inhibition or Activation Mechanisms (in vitro)
Indole derivatives have been identified as potent inhibitors of various enzymes, a characteristic attributed to their ability to mimic peptide structures and bind reversibly. researchgate.net
Kinase Inhibition : A number of indole-based derivatives have demonstrated significant antiproliferative activity by inhibiting oncogenic protein kinases. nih.gov For example, certain indole-2-carboxamides have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), BRAFV600E, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, for some of these compounds are in the nanomolar range, indicating high potency. nih.gov
Cyclooxygenase (COX) Inhibition : Other related heterocyclic compounds, such as N-substituted 1H-isoindole-1,3(2H)-dione derivatives, have been evaluated for their cyclooxygenase (COX) inhibitory activity. Some of these compounds have shown preferential inhibition of either COX-1 or COX-2. mdpi.com
Nitric Oxide Synthase (NOS) Inhibition : The 7-nitro substitution is of particular interest. The related compound 7-nitro-indazole is known to be a potent inhibitor of nitric oxide synthase (NOS), with a mechanism that involves competitive binding. nih.gov
| Compound Class | Target Enzyme | IC50 Values | Reference |
| Indole-2-carboxamides | EGFR | 71 ± 06 nM | nih.gov |
| Indole-2-carboxamides | BRAFV600E | 77 nM to 107 nM | nih.gov |
| 7-nitro-indazole | Nitric Oxide Synthase | Not specified | nih.gov |
DNA/RNA Binding and G-quadruplex Interactions (in vitro)
Guanine-rich sequences in nucleic acids can form four-stranded structures known as G-quadruplexes, which play roles in regulating gene expression, DNA replication, and maintaining chromosome stability. nih.govmdpi.com Small molecules that can bind to and stabilize these structures are of interest as potential therapeutic agents. mdpi.com
While direct studies on this compound are limited, the general class of indole derivatives has been explored for such interactions. Dinuclear nickel(II) supramolecular helicates, for example, have been shown to selectively stabilize DNA G-quadruplexes, leading to the suppression of gene expression. rsc.org The potential for indole derivatives to interact with G-quadruplexes is an active area of research, as these interactions can interfere with crucial cellular processes like transcription and translation. mdpi.com Both DNA and RNA G-quadruplexes can be targeted, and these interactions can inhibit the activity of enzymes that process nucleic acids, such as Dicer. nih.govnih.govresearchgate.net
Cellular Mechanisms of Action (in vitro cell line studies)
The biological activity of this compound derivatives is ultimately realized through their effects on cellular processes. In vitro studies using various cell lines are crucial for elucidating these mechanisms.
Modulation of Intracellular Signaling Pathways
Indole derivatives can exert their effects by interfering with intracellular signaling pathways that control cell survival, proliferation, and death.
One such example involves the Signal Transducer and Activator of Transcription 3 (STAT3) protein. The compound NB7M, a 1-t-butyl carbamoyl, 7-methyl-indole-3-ethyl isothiocyanate, has been shown to cause the down-regulation of STAT3 in neuroblastoma cells. nih.gov Since STAT3 is known to prevent cell cycle arrest and cell death by up-regulating survival proteins, its inhibition is a key mechanism for the antitumor properties of some indole derivatives. nih.gov
Furthermore, certain substituted E-3-(3-indolylmethylene)1,3-dihydroindol-2-ones have been found to increase the levels of the tumor suppressor protein p53 and its transcriptional targets, p21 and Bax, in breast cancer cells. nih.gov This indicates an activation of the p53 pathway, which is critical for regulating the cell cycle and apoptosis.
Induction of Specific Cellular Responses (e.g., cell cycle arrest, apoptosis in cell lines)
A common outcome of the modulation of signaling pathways by indole derivatives is the induction of cell cycle arrest and apoptosis (programmed cell death).
Cell Cycle Arrest : Various indole derivatives have been shown to arrest the cell cycle at different phases. For instance, NB7M arrests the cell cycle progression of SMS-KCNR neuroblastoma cells in the S phase and causes G1 arrest in SH-SY5Y cells. nih.gov Other studies on substituted indol-2-ones demonstrated an accumulation of breast cancer cells in the G2/M phase. nih.gov Similarly, a benz[f]indole-4,9-dione analog was found to induce G2/M cell cycle arrest in human lung cancer cells (A549). elsevierpure.com The specific phase of arrest can depend on both the compound's structure and the cell type being studied. nih.govualberta.camdpi.com
Apoptosis : The induction of apoptosis is a hallmark of many anticancer agents. The indole derivative NB7M has been shown to induce morphological hallmarks of apoptosis and affect the mitochondrial membrane potential in SMS-KCNR cells. nih.gov This is often accompanied by the downregulation of pro-survival signals and the upregulation of pro-apoptotic signals. nih.gov Studies on other indole analogs in breast cancer cells confirmed the activation of apoptosis following treatment. nih.gov The mechanism can involve both the extrinsic and intrinsic apoptotic pathways. nih.gov
| Compound/Derivative | Cell Line | Cellular Response | Reference |
| NB7M (7-methyl-indole derivative) | SMS-KCNR, SH-SY5Y | S phase or G1 arrest, Apoptosis | nih.gov |
| Substituted indol-2-ones | MCF-7 (Breast Cancer) | G2/M phase arrest, Apoptosis | nih.gov |
| Benz[f]indole-4,9-dione analog | A549 (Lung Cancer) | G2/M phase arrest, Apoptosis | elsevierpure.com |
| Dinitrobenzenesulfonamide derivative | K562, Jurkat (Leukemia) | G2/M or G0/G1 arrest, Apoptosis | nih.govualberta.ca |
Antimicrobial Mechanisms (in vitro studies against bacterial/fungal strains)
No in vitro studies detailing the antimicrobial mechanisms of this compound against bacterial or fungal strains have been identified. While research exists on the antimicrobial properties of various indole derivatives, a direct extrapolation of those findings to this specific compound would be scientifically unfounded without dedicated experimental validation.
Inhibition of Microbial Growth Pathways
There is no available research data on the ability of this compound to inhibit specific microbial growth pathways.
Disruption of Microbial Cellular Processes
Information regarding the potential for this compound to disrupt microbial cellular processes is not present in the current body of scientific literature.
Antioxidant Mechanisms (in vitro assays)
Specific in vitro antioxidant assays for this compound have not been reported. The antioxidant potential of indole-containing compounds can vary significantly based on their substitution patterns.
Radical Scavenging Properties
There are no published studies that have evaluated the radical scavenging properties of this compound.
Oxidative Stress Modulation
The capacity of this compound to modulate oxidative stress in vitro has not been documented in scientific research.
Medicinal Chemistry Applications and Therapeutic Potential of the 3 Methyl 7 Nitro 2,3 Dihydro 1h Indole Scaffold
Development of Novel Chemical Probes for Biological Research
The 7-nitroindoline (B34716) core is particularly valuable in the development of photoreactive chemical probes, often referred to as "caged" compounds. nih.govfigshare.com These molecules are designed to be inactive until they are exposed to light, which triggers a chemical reaction that "uncages" or releases a biologically active molecule. nih.govacs.org This light-induced activation provides a high degree of spatial and temporal control over biological processes, making these probes powerful tools for research.
The photolytic characteristics of N-acyl-7-nitroindolines have established them as effective photocleavable protecting groups. nih.govacs.org Upon irradiation with near-UV light, these compounds can release biologically active molecules or function as acylating agents under neutral conditions. nih.govfigshare.comacs.org However, the synthesis of these N-acyl derivatives can be complex. nih.govfigshare.com
To broaden the utility of this scaffold, researchers have developed alternative photoreactive compounds based on 7-nitroindoline. One such class is 7-nitroindoline-S-thiocarbamates. acs.org A study detailed the synthesis and photochemical properties of 5-bromo-7-nitroindoline-S-thiocarbamates, demonstrating that these compounds can be efficiently synthesized and are photoreactive. nih.gov Using 5-bromo-7-nitroindoline-S-ethylthiocarbamate as a model, it was shown to undergo both one-photon and two-photon photolysis. nih.gov The photolysis process, which differs from that of N-acyl-7-nitroindolines, yields a 5-bromo-7-nitrosoindoline product. nih.gov This research expands the toolkit of photoreactive probes based on the 7-nitroindoline scaffold for potential use in synthetic chemistry and bioorganic studies. nih.govacs.org
Another example of a chemical probe derived from a related scaffold is BNPS-skatole, which incorporates a 3-methylindole (B30407) structure. This compound, chemically named 3-bromo-3-methyl-2-(2-nitrophenyl)sulfanylindole, is used in biochemistry for the chemical cleavage of proteins at tryptophan residues.
Exploration as a Privileged Scaffold in Early Drug Discovery Research
The indole (B1671886) nucleus, the parent structure of indoline (B122111), is widely recognized as a "privileged scaffold" in medicinal chemistry. ijpsr.infonih.gov This term describes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a fertile starting point for the development of new drugs. rsc.org The indole scaffold is present in numerous natural products and synthetic compounds with a wide array of therapeutic applications, including anti-inflammatory, anti-cancer, and antiviral agents. ijpsr.infonih.gov Its ability to mimic protein structures and bind reversibly to enzymes contributes to its versatility. ijpsr.info
The utility of the substituted indoline scaffold is highlighted in the discovery of GSK2606414, a potent and selective inhibitor of Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK). nih.gov This compound features a 2,3-dihydro-1H-indole core, demonstrating the scaffold's applicability in developing highly specific kinase inhibitors for diseases like cancer. nih.gov Similarly, research into inhibitors of the MDM2–p53 interaction has utilized a spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one core, which is constructed from an indole derivative, to create chemically stable and orally active drug candidates. acs.org These examples underscore the value of the substituted indole and indoline frameworks as privileged structures in modern drug discovery.
Design and Synthesis of Pre-clinical Candidates for Therapeutic Exploration
The 7-nitro-1H-indole scaffold has served as a foundation for the design and synthesis of pre-clinical candidates targeting specific diseases. A notable example is the development of allosteric inhibitors for fructose-1,6-bisphosphatase (FBPase), an enzyme implicated in type 2 diabetes. researchgate.net Researchers synthesized a series of novel 7-nitro-1H-indole-2-carboxylic acid derivatives. researchgate.net Through extensive structure-activity relationship (SAR) studies, they identified potent FBPase inhibitors, with the most effective compound exhibiting an IC50 of 0.99 μM. researchgate.net The synthesis of these compounds involved multi-step processes to construct the substituted indole core and introduce further diversity. researchgate.net
In another area, the indoline scaffold was used to develop dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are targets for treating inflammation. acs.org Scientists synthesized a range of indoline-based compounds and evaluated their inhibitory activity. This effort led to the selection of a lead compound for further pharmacological characterization based on its promising activity profile in cellular assays. acs.org
Furthermore, the discovery of GSK2606414 as a first-in-class PERK inhibitor for potential cancer therapy showcases the successful translation of a substituted 2,3-dihydro-1H-indole scaffold into a pre-clinical candidate. nih.gov The development of this compound involved screening and lead optimization, guided by the human PERK crystal structure, resulting in an orally available molecule that demonstrated efficacy in a human tumor xenograft model in mice. nih.gov These cases illustrate how the specific substitution patterns on the indole or indoline ring are critical for achieving the desired therapeutic profile.
Strategies for Improving Target Selectivity and Potency (in vitro)
Improving the potency and selectivity of drug candidates is a central goal in medicinal chemistry, often achieved through systematic structural modifications and in vitro testing. For compounds based on the indole and indoline scaffolds, several strategies are employed.
One key strategy involves exploring the structure-activity relationships (SAR) by synthesizing a library of analogs with varied substituents. In the development of 7-nitro-1H-indole-2-carboxylic acid derivatives as FBPase inhibitors, researchers systematically modified different parts of the molecule to understand how these changes affected inhibitory potency. researchgate.net This led to the identification of a highly potent inhibitor, demonstrating the effectiveness of SAR-driven optimization. researchgate.net
Another strategy is structure-based drug design, which uses the three-dimensional structure of the target protein to guide the design of more potent and selective inhibitors. The discovery of the PERK inhibitor GSK2606414 was significantly aided by the use of the human PERK crystal structure, which allowed for the optimization of the 2,3-dihydro-1H-indole core to achieve high potency and selectivity. nih.gov
The position of substituents on the indole ring is also crucial for selectivity. A study on nitroindole derivatives as ligands for melatoninergic receptors found that the position of the nitro group dramatically influenced receptor selectivity. ebi.ac.uk A 4-nitro substituent conferred very high affinity and selectivity for the MT(3) receptor subtype, whereas 6- or 7-nitro analogs retained good affinity for MT(1) and MT(2) receptors but lost MT(3) affinity. ebi.ac.uk This highlights how a single functional group's placement can switch the selectivity profile of the entire molecule.
The following table includes a list of selected indole derivatives and their reported in vitro activities, illustrating the impact of structural modifications on potency.
| Compound Name/Reference | Target | Activity (IC50) |
| 7-nitro-1H-indole-2-carboxylic acid derivative (3.9 ) researchgate.net | Fructose-1,6-bisphosphatase (FBPase) | 0.99 µM |
| GSK2606414 nih.gov | PERK | Not specified |
| Indole-2-carboxamide derivative (Va ) nih.gov | EGFR | 71 nM |
| Indole-2-carboxamide derivative (Va ) nih.gov | BRAFV600E | 77 nM |
Future Perspectives and Emerging Avenues in 3 Methyl 7 Nitro 2,3 Dihydro 1h Indole Research
Integration with Chemical Biology and Proteomics Approaches
The 7-nitroindoline (B34716) core is a well-established photolabile protecting group, and this functionality opens up numerous avenues for the application of 3-Methyl-7-nitro-2,3-dihydro-1H-indole in chemical biology and proteomics.
"Caged" Compounds and Photocontrolled Release: N-acyl-7-nitroindolines are known to be photoreactive, serving as "caged" compounds for the light-induced release of biologically active molecules. nih.govacs.orgacs.org This property allows for the precise spatial and temporal control of the release of neurotransmitters, amino acids, and other bioactive species. nih.govnih.gov Future research could focus on acylating the nitrogen of this compound with a biologically relevant molecule, creating a "caged" version that can be released upon photolysis. The methyl group at the 3-position could influence the kinetics and efficiency of this photorelease.
Photocleavable Linkers and Crosslinkers: The photoreactive nature of the 7-nitroindoline scaffold has been utilized to develop photocleavable crosslinkers. proquest.com These tools are invaluable in proteomics for studying protein-protein interactions. This compound could be developed into a homobifunctional crosslinker, which upon illumination, would release the cross-linked proteins, allowing for their identification and analysis.
Solid-Phase Peptide Synthesis: N-acyl-7-nitroindoline-based linkers have been developed for solid-phase peptide synthesis (SPPS). proquest.com The ability to cleave the synthesized peptide from the solid support under neutral light conditions is a significant advantage over traditional acidic cleavage methods. The specific substitution pattern of this compound may offer unique advantages in this context.
Nucleic Acid Research: Substituted nitroindoles have been incorporated into oligonucleotides as universal bases for labeling and as components of probes for nucleic acid detection. google.com This suggests a potential role for this compound derivatives in the development of novel DNA and RNA probes with specific photophysical properties.
Targeting G-Quadruplexes: Certain nitroindole derivatives have been shown to bind to c-Myc G-quadruplex DNA, leading to the downregulation of the c-Myc oncogene. nih.gov This presents an exciting opportunity to investigate whether this compound or its derivatives can be designed as selective G-quadruplex binders for cancer research.
Development of Advanced Functional Materials Based on the Scaffold (if applicable and strictly academic)
The unique electronic and photophysical properties of the nitroaromatic system within the indoline (B122111) scaffold suggest potential applications in materials science.
Photodegradable Polymers and Hydrogels: The development of photocleavable crosslinkers from 7-nitroindoline derivatives has been extended to the creation of functional materials. proquest.com These crosslinkers can be used to form hydrogels that degrade upon exposure to UV light. proquest.com This technology has potential applications in drug delivery systems and tissue engineering, where controlled degradation of the material is desired.
Optoelectronic Materials: Nitroaromatic compounds are known for their strong electron-withdrawing properties, making them attractive for the development of n-type organic materials. rsc.org While many nitroaromatics are non-fluorescent, recent research has shown that strategic design can lead to highly emissive nitroaromatics. springernature.comrsc.org The this compound scaffold could be explored for its potential in organic electronics, particularly if its photophysical properties can be tuned to achieve desirable fluorescence and charge-transport characteristics. Studies on other heterocyclic compounds have demonstrated their semiconductor characteristics, suggesting a potential avenue for investigation. springerprofessional.deresearchgate.net
Micropatterning and Photolithography: The ability of 7-nitroindoline derivatives to undergo photolysis via two-photon absorption with infrared light opens up possibilities for their use in high-precision applications like micropatterning and photolithography. nih.gov
Exploration of Novel Synthetic Methodologies and Transformations
While the synthesis of substituted indolines is well-established, there are still opportunities for the development of more efficient and novel synthetic routes to this compound and its derivatives.
Regioselective Nitration: A key step in the synthesis of the target compound is the regioselective nitration of the indoline ring. While methods for the nitration of indoles exist, achieving high regioselectivity can be challenging. rsc.orgnih.govumn.edunih.gov The development of novel, milder, and more selective nitration methods for 3-methylindoline (B1585221) would be a significant advancement. Recent work on non-acidic and non-metallic nitration conditions is a promising direction. rsc.orgnih.govnih.gov
Asymmetric Synthesis: The chiral center at the 3-position of the indoline ring offers the opportunity for enantioselective synthesis. Developing catalytic asymmetric methods to produce enantiomerically pure (R)- or (S)-3-Methyl-7-nitro-2,3-dihydro-1H-indole would be highly valuable for studying its biological activity and for its potential use as a chiral building block.
Novel Annulation Reactions: The indoline scaffold can be used as a starting point for the construction of more complex polycyclic fused ring systems. acs.orgnih.gov Exploring novel annulation reactions with this compound could lead to the discovery of new heterocyclic frameworks with unique properties.
Overcoming Synthetic Challenges: The synthesis of N-acyl-7-nitroindolines can be challenging due to the need for multiple steps and the difficulty of direct acylation. nih.govacs.org Developing more direct and efficient methods for the N-functionalization of this compound will be crucial for its application in chemical biology and materials science.
| Reaction Type | Reagents and Conditions | Yield | Reference |
| N-acetoacetyl-3-acetylindole hydrolysis | 5% NaOH | 13% | chemijournal.com |
| Photolysis of 3-(1-acetyl-1-hydroxyethyl) indole (B1671886) | 48 hours, room temperature, nitrogen | 77% | chemijournal.com |
| Cynoacetylindole hydrolysis | 5% aq. NaOH, reflux | 96% | chemijournal.com |
Application in New Therapeutic Modalities (pre-clinical stage)
The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. mdpi.commdpi.comnih.gov The specific substitution pattern of this compound suggests several potential pre-clinical therapeutic applications.
Anticancer Agents:
c-Myc Inhibition: As mentioned previously, nitroindole derivatives have been identified as binders of the c-Myc G-quadruplex, leading to the downregulation of this key oncogene. nih.gov Pre-clinical evaluation of this compound derivatives as c-Myc inhibitors could be a fruitful area of research.
Targeting Other Cancer Pathways: The indole scaffold is a versatile platform for designing inhibitors of various cancer targets, including Mcl-1, Pim kinases, histone deacetylases (HDACs), and tubulin. nih.gov The 3-methyl and 7-nitro substituents could be fine-tuned to achieve selectivity for specific cancer-related proteins.
Neuropharmacology:
Serotonin (B10506) Receptor Antagonists: Novel 4-nitroindole (B16737) derivatives have been synthesized and evaluated as 5-HT2A receptor antagonists. nih.gov Given the structural similarity, it is plausible that this compound derivatives could also exhibit activity at serotonin receptors, which are important targets for the treatment of various neuropsychiatric disorders.
Nitric Oxide Synthase (NOS) Inhibition: 7-Nitroindazole derivatives have been shown to be potent inhibitors of brain, endothelium, and inducible isoforms of nitric oxide synthase (NOS). nih.gov Excessive nitric oxide production is implicated in various pathological conditions, including neurodegenerative diseases. Investigating the NOS inhibitory activity of this compound is a logical next step.
Antimicrobial Agents: The indole nucleus is a common feature in compounds with antibacterial and antifungal activity. mdpi.com The combination of the indole scaffold with other heterocyclic moieties, such as triazoles, has shown synergistic antimicrobial effects. mdpi.com Pre-clinical studies could explore the potential of this compound and its derivatives as novel antimicrobial agents.
Computational-Guided Design and Discovery in Indoline Chemistry
Computational methods are increasingly integral to modern chemical research, enabling the prediction of properties and the rational design of new molecules.
Structural Elucidation and Spectroscopic Prediction: Density Functional Theory (DFT) calculations, specifically the Gauge-Including Atomic Orbital (GIAO) method, have been successfully used to calculate proton and carbon chemical shifts and coupling constants for nitro-substituted five-membered heterocycles, aiding in their structural elucidation. nih.gov This approach can be applied to this compound to predict its NMR spectra and confirm its structure.
Understanding Reaction Mechanisms: Computational studies have been employed to clarify the mechanism of photolysis of 1-acyl-7-nitroindolines. researchgate.net Similar computational analyses can be used to predict the photoreactivity of this compound and its derivatives, guiding the design of new photolabile compounds.
In Silico Screening and Drug Design: Molecular docking and other in silico methods can be used to predict the binding affinity of this compound derivatives to various biological targets. nih.govnih.gov This allows for the rapid screening of virtual libraries of compounds and the rational design of molecules with improved potency and selectivity. For example, docking studies could be used to predict the binding mode of these compounds to targets like c-Myc G-quadruplexes, serotonin receptors, or nitric oxide synthase.
Predicting Physicochemical and ADME Properties: Computational tools can predict important Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process. nih.gov
| Computational Method | Application | Key Findings/Potential | Reference |
| GIAO DFT | Structural Elucidation | Good agreement between calculated and experimental NMR data for nitro-heterocycles. | nih.gov |
| Molecular Docking | Binding Mode Analysis | Elucidation of binding modes of indoline derivatives to bacterial histidine kinase. | nih.gov |
| Molecular Dynamics | Stability of Ligand-Protein Complex | Assessment of the stability of small molecules bound to protein targets. | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
